molecular formula C21H21NO4S B3439589 2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B3439589
M. Wt: 383.5 g/mol
InChI Key: AYEGOCAMUVSJES-UHFFFAOYSA-N
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Description

    Starting Materials: 3,4-Diethoxybenzyl chloride or bromide.

    Reaction Conditions: Nucleophilic substitution reactions, typically conducted in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and reusable catalysts.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves multi-step organic reactions

  • Formation of the Naphtho[1,8-cd]isothiazole Core

      Starting Materials: Naphthalene derivatives and isothiocyanates.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often involving heating and the use of catalysts such as Lewis acids.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically conducted in acidic or neutral conditions.

      Products: Oxidized derivatives with potential changes in electronic properties.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Often performed in anhydrous solvents under inert atmosphere.

      Products: Reduced forms with altered functional groups.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Can be carried out under basic or acidic conditions.

      Products: Substituted derivatives with modified chemical properties.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in various organic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers and other materials to enhance their properties.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Drug Delivery: Explored as a component in drug delivery systems to improve the efficacy and targeting of therapeutics.

Industry

    Electronics: Used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Coatings: Applied in the development of advanced coatings with enhanced durability and functionality.

Mechanism of Action

The mechanism by which 2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.

    2-(3,4-Diethoxyphenyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(3,4-Diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to the specific positioning and nature of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 3,4-diethoxybenzyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-3-25-18-12-11-15(13-19(18)26-4-2)14-22-17-9-5-7-16-8-6-10-20(21(16)17)27(22,23)24/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGOCAMUVSJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
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2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

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